molecular formula C24H17Cl3N2O2S B2887162 {5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate CAS No. 318959-20-5

{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate

Cat. No. B2887162
CAS RN: 318959-20-5
M. Wt: 503.82
InChI Key: RQHHLYRFLQLEDA-UHFFFAOYSA-N
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Description

{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate is a useful research compound. Its molecular formula is C24H17Cl3N2O2S and its molecular weight is 503.82. The purity is usually 95%.
BenchChem offers high-quality {5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Compounds similar to [5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate have been synthesized and tested for their antiviral properties. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have shown potential anti-tobacco mosaic virus activity . This suggests that our compound of interest could be explored for its efficacy against plant viruses, contributing to the protection of crops from viral diseases.

Anti-Inflammatory Applications

The structural analogs of our compound, particularly those containing a triazole moiety, have demonstrated significant anti-inflammatory activity . These findings indicate that [5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate could be a candidate for the development of new anti-inflammatory drugs, potentially with fewer side effects due to the absence of a carboxyl group in its structure.

Polymorphism Studies

The study of polymorphism is crucial in the pharmaceutical industry as it affects the drug’s properties. An example is the investigation of packing polymorphs of a compound structurally related to our compound of interest . Such studies can lead to the discovery of more stable or efficacious forms of a drug.

Antifungal and Antibacterial Properties

Sulfonamide derivatives, which are structurally related to our compound, have been reported to possess antifungal and antibacterial properties . This opens up possibilities for [5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate to be used in the development of new antimicrobial agents.

Herbicidal Properties

The same sulfonamide derivatives have also shown herbicidal properties , suggesting that our compound could be explored for use in agriculture to control the growth of unwanted plants without affecting the desired crops.

Anticonvulsant Effects

Compounds with a thiadiazole moiety have displayed anticonvulsant activities . This indicates that [5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate might be researched for potential use in treating seizure disorders.

Carbonic Anhydrase Inhibition

The incorporation of sulfonamides into thiadiazole rings has been shown to produce compounds that act as carbonic anhydrase inhibitors . This suggests a potential application of our compound in the treatment of conditions like glaucoma or mountain sickness.

Anticancer Potential

Previous work has involved synthesizing thiadiazole derivatives to inhibit the growth of tumor cells . This points to a possibility that [5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate could be studied for its anticancer properties.

properties

IUPAC Name

[5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl3N2O2S/c1-29-23(32-21-10-6-5-9-19(21)26)18(22(28-29)15-7-3-2-4-8-15)14-31-24(30)17-12-11-16(25)13-20(17)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHHLYRFLQLEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)SC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate

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